molecular formula C20H31ClN2O4 B11819481 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)-(9CI)

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)-(9CI)

Cat. No.: B11819481
M. Wt: 398.9 g/mol
InChI Key: MVZDNSDVDJGIFN-YPYJQMNVSA-N
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Description

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)- (9CI) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with carboxylic acid and ester groups, as well as an amino group attached to a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)- typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the carboxylic acid and ester groups, and the attachment of the phenylethylamino group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-: A similar compound with a methyl group instead of the phenylethylamino group.

    1,3-Pyrrolidinedicarboxylic acid, 4-[(phenylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S,4S)-: Another related compound with a phenylmethoxycarbonyl group.

Uniqueness

The uniqueness of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)- lies in its specific substitution pattern and the presence of the phenylethylamino group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H31ClN2O4

Molecular Weight

398.9 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl (3S,4R)-4-[[(1R)-1-phenylethyl]amino]pyrrolidine-1,3-dicarboxylate;hydrochloride

InChI

InChI=1S/C20H30N2O4.ClH/c1-6-25-19(24)22-12-16(18(23)26-20(3,4)5)17(13-22)21-14(2)15-10-8-7-9-11-15;/h7-11,14,16-17,21H,6,12-13H2,1-5H3;1H/t14-,16+,17+;/m1./s1

InChI Key

MVZDNSDVDJGIFN-YPYJQMNVSA-N

Isomeric SMILES

CCOC(=O)N1C[C@@H]([C@H](C1)N[C@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C.Cl

Canonical SMILES

CCOC(=O)N1CC(C(C1)NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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